1-isopropyl-1H-pyrazol-4-amine
CAS No.: 97421-16-4
Cat. No.: VC2055143
Molecular Formula: C6H11N3
Molecular Weight: 125.17 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 97421-16-4 |
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Molecular Formula | C6H11N3 |
Molecular Weight | 125.17 g/mol |
IUPAC Name | 1-propan-2-ylpyrazol-4-amine |
Standard InChI | InChI=1S/C6H11N3/c1-5(2)9-4-6(7)3-8-9/h3-5H,7H2,1-2H3 |
Standard InChI Key | OEXNVHXUPNHOPP-UHFFFAOYSA-N |
SMILES | CC(C)N1C=C(C=N1)N |
Canonical SMILES | CC(C)N1C=C(C=N1)N |
Introduction
Chemical Structure and Properties
Molecular Structure
The molecular structure of 1-isopropyl-1H-pyrazol-4-amine consists of a pyrazole ring with an isopropyl group attached to the N1 position and an amino group at the C4 position. The molecular formula is C6H11N3, indicating the presence of six carbon atoms, eleven hydrogen atoms, and three nitrogen atoms . The structure can be represented using various chemical notations:
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SMILES notation: CC(C)N1C=C(C=N1)N
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InChI: InChI=1S/C6H11N3/c1-5(2)9-4-6(7)3-8-9/h3-5H,7H2,1-2H3
The compound is also known by the alternative name 1-propan-2-ylpyrazol-4-amine, reflecting the isopropyl group's alternate nomenclature as propan-2-yl . The positioning of the amino group at C4 creates opportunities for hydrogen bonding and nucleophilic reactions, while the isopropyl group contributes to the molecule's steric profile and lipophilicity.
Adduct | m/z | Predicted CCS (Ų) |
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[M+H]+ | 126.10258 | 125.3 |
[M+Na]+ | 148.08452 | 135.8 |
[M+NH4]+ | 143.12912 | 133.2 |
[M+K]+ | 164.05846 | 132.9 |
[M-H]- | 124.08802 | 126.0 |
[M+Na-2H]- | 146.06997 | 130.7 |
[M]+ | 125.09475 | 126.7 |
[M]- | 125.09585 | 126.7 |
These collision cross section values are important for analytical applications, particularly in ion mobility spectrometry, as they represent the effective area of the molecule when interacting with buffer gas during analysis.
Synthesis Methods
General Synthetic Approaches
The synthesis of 1-isopropyl-1H-pyrazol-4-amine can be achieved through several chemical processes, typically involving reactions of hydrazine derivatives with carbonyl compounds or other electrophiles. Common synthetic strategies include:
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Functionalization of pre-formed pyrazole rings, where an appropriately substituted pyrazole undergoes transformation to introduce the amino group at the desired position.
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Direct cyclization approaches, involving the reaction of isopropylhydrazine with suitable three-carbon synthons containing functional groups that facilitate pyrazole ring formation.
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Selective reduction of nitro-substituted pyrazole precursors to generate the amino functionality while preserving other structural features.
Reaction Conditions and Optimization
The synthesis of 1-isopropyl-1H-pyrazol-4-amine typically requires controlled conditions to ensure high yields and purity. Solvents such as ethanol or methanol are commonly employed under reflux conditions to facilitate reactions while minimizing side products. The choice of reaction parameters significantly impacts the outcome:
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Temperature control is crucial, as excessive heat may lead to decomposition or unwanted side reactions.
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Catalyst selection, including acids or bases, can enhance reaction rates and selectivity.
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Reaction time optimization balances complete conversion against potential degradation of sensitive intermediates.
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Inert atmosphere conditions (nitrogen or argon) may be necessary to prevent oxidation or hydrolysis of reactive intermediates.
Purification Methods
Following synthesis, purification of 1-isopropyl-1H-pyrazol-4-amine typically involves chromatographic techniques to isolate the pure compound from reaction mixtures. Effective purification strategies include:
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Column chromatography on silica gel, using appropriate solvent systems to achieve separation from byproducts.
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Recrystallization from suitable solvents to obtain crystalline material of high purity.
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High-performance liquid chromatography (HPLC) for analytical-scale purification or verification of purity.
These purification methods ensure the isolation of 1-isopropyl-1H-pyrazol-4-amine with the purity required for subsequent applications in research or synthetic chemistry.
Chemical Reactivity
Reactions of the Amino Group
The primary amino group at the 4-position of 1-isopropyl-1H-pyrazol-4-amine serves as a versatile reactive site for various transformations, enhancing the compound's utility in organic synthesis. Key reactions include:
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Acylation with acid chlorides or anhydrides to form amide derivatives.
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Alkylation reactions leading to secondary or tertiary amines, though these may require careful control to prevent over-alkylation.
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Diazotization to form diazonium salts, which can undergo further transformations such as Sandmeyer reactions.
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Condensation with aldehydes or ketones to form imines or, under reductive conditions, secondary amines.
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Nucleophilic addition to electrophilic centers, expanding the range of accessible derivatives.
Reactions Involving the Pyrazole Ring
The pyrazole core of 1-isopropyl-1H-pyrazol-4-amine can also participate in various chemical transformations:
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Electrophilic aromatic substitution reactions, albeit with reduced reactivity compared to benzene derivatives.
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Metalation reactions, particularly at positions adjacent to the nitrogen atoms, allowing for introduction of various functional groups.
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Coordination with metal ions through the nitrogen atoms, potentially leading to applications in coordination chemistry.
These reaction pathways highlight the versatility of 1-isopropyl-1H-pyrazol-4-amine as a synthetic intermediate and building block for more complex structures.
Applications in Medicinal Chemistry
Pharmaceutical Relevance
Pyrazole derivatives, including compounds based on 1-isopropyl-1H-pyrazol-4-amine, have demonstrated significant potential in medicinal chemistry due to their diverse biological activities. Research indicates that modifications on the pyrazole ring can significantly affect biological activity, suggesting that structure-activity relationships are crucial for the development of therapeutically relevant compounds. The compound serves as a valuable scaffold for:
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Anti-inflammatory agents, leveraging the known activity of pyrazole-based compounds in this therapeutic area.
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Analgesic (pain-relieving) compounds, building on established precedents with similar structures.
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Antitumor agents, where the pyrazole core provides a foundation for developing compounds that interact with specific biological targets.
Role in Drug Discovery
1-isopropyl-1H-pyrazol-4-amine functions as an important intermediate in the development of kinase inhibitors and other therapeutic agents. Its utility in drug discovery stems from:
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The presence of the nucleophilic amino group, which provides a convenient handle for introducing additional functional groups or linking to other molecules.
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The pyrazole core, which offers a rigid, heterocyclic scaffold that can participate in specific interactions with biological targets.
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The isopropyl substituent, which contributes to the compound's lipophilicity and potentially affects its pharmacokinetic properties.
These features make 1-isopropyl-1H-pyrazol-4-amine particularly valuable in the design and synthesis of focused compound libraries for drug discovery programs.
Analytical Characterization
Identification Methods
Several analytical techniques are valuable for the identification and characterization of 1-isopropyl-1H-pyrazol-4-amine:
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Mass spectrometry provides definitive information on molecular weight and fragmentation patterns, with the compound showing characteristic m/z values depending on the ionization method used .
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Nuclear magnetic resonance (NMR) spectroscopy reveals the structural arrangement of the molecule, with distinct signals for the isopropyl group, pyrazole ring protons, and amino group.
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Infrared spectroscopy identifies functional groups through characteristic absorption bands, particularly for the N-H stretching of the amino group and the heterocyclic ring vibrations.
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Chromatographic techniques, including HPLC and thin-layer chromatography, establish purity and can be used for comparison with reference standards.
Advanced Analytical Applications
Beyond basic identification, 1-isopropyl-1H-pyrazol-4-amine can be characterized using advanced analytical methods:
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Ion mobility spectrometry, utilizing the predicted collision cross section data presented earlier, provides information on the three-dimensional structure and conformational preferences of the molecule .
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X-ray crystallography, when suitable crystals can be obtained, reveals precise bond lengths, angles, and packing arrangements in the solid state.
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Computational methods can predict physicochemical properties and potential interactions with biological targets, guiding further experimental work.
These analytical approaches collectively provide a comprehensive understanding of the compound's structure and properties, supporting its applications in research and development.
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